molecular formula C24H23N5O6S2 B14113926 diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B14113926
M. Wt: 541.6 g/mol
InChI Key: JUORAZXXNUJVSC-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.

    Thioether formation:

    Amide bond formation: The acetamido group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI or DCC.

    Thiophene ring construction: The thiophene ring is synthesized via cyclization reactions involving appropriate precursors.

    Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using alcohols and acid catalysts.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions to optimize reaction efficiency.

Scientific Research Applications

Diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s heterocyclic structure and functional groups make it suitable for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be employed in chemical biology research to investigate the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core pyrazolo[3,4-d]pyrimidine structure and may exhibit similar biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring may have comparable electronic properties and applications in materials science.

    Amide and ester-containing compounds: These compounds can undergo similar chemical reactions and may be used in analogous synthetic and research applications.

Properties

Molecular Formula

C24H23N5O6S2

Molecular Weight

541.6 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H23N5O6S2/c1-4-34-22(32)17-13(3)18(23(33)35-5-2)37-21(17)26-16(30)12-36-24-27-19-15(20(31)28-24)11-25-29(19)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3,(H,26,30)(H,27,28,31)

InChI Key

JUORAZXXNUJVSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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